molecular formula C17H16O7 B114498 6,10-dihydroxy-5,7-dimethoxy-1,3-dimethyl-1H-benzo[g]isochromene-8,9-dione CAS No. 149183-65-3

6,10-dihydroxy-5,7-dimethoxy-1,3-dimethyl-1H-benzo[g]isochromene-8,9-dione

Cat. No. B114498
M. Wt: 332.3 g/mol
InChI Key: VFGPLQKPHMEUAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,10-dihydroxy-5,7-dimethoxy-1,3-dimethyl-1H-benzo[g]isochromene-8,9-dione, also known as norlichexanthone, is a naturally occurring chemical compound found in various plants. It has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of 6,10-dihydroxy-5,7-dimethoxy-1,3-dimethyl-1H-benzo[g]isochromene-8,9-dionehone is not fully understood. However, studies have suggested that it exerts its biological activities through various mechanisms, including the inhibition of pro-inflammatory cytokines, the induction of apoptosis in cancer cells, and the modulation of oxidative stress.

Biochemical And Physiological Effects

Norlichexanthone has been shown to exhibit various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Norlichexanthone has also been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, it has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.

Advantages And Limitations For Lab Experiments

Norlichexanthone has several advantages for lab experiments. It is readily available through chemical synthesis and extraction from natural sources. It is also relatively stable and has a long shelf life, making it suitable for long-term studies. However, one of the limitations of 6,10-dihydroxy-5,7-dimethoxy-1,3-dimethyl-1H-benzo[g]isochromene-8,9-dionehone is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

Norlichexanthone has shown promising results in various preclinical studies, and further research is warranted to explore its potential therapeutic applications. Some of the future directions for 6,10-dihydroxy-5,7-dimethoxy-1,3-dimethyl-1H-benzo[g]isochromene-8,9-dionehone research include investigating its use in the treatment of neurodegenerative diseases, exploring its potential as an anti-inflammatory agent, and studying its effects on the immune system. Further research is also needed to optimize the synthesis method and improve the solubility of 6,10-dihydroxy-5,7-dimethoxy-1,3-dimethyl-1H-benzo[g]isochromene-8,9-dionehone for in vivo studies.
Conclusion:
Norlichexanthone is a naturally occurring chemical compound with potential therapeutic applications. It possesses various biological activities, including anti-inflammatory, antioxidant, antitumor, and antiviral properties. Norlichexanthone has also been shown to exhibit neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases. Further research is needed to explore its potential therapeutic applications and optimize its synthesis and solubility for in vivo studies.

Synthesis Methods

Norlichexanthone can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The extraction method involves the isolation of 6,10-dihydroxy-5,7-dimethoxy-1,3-dimethyl-1H-benzo[g]isochromene-8,9-dionehone from plants such as lichens, fungi, and mosses. The chemical synthesis method involves the use of chemical reactions to produce 6,10-dihydroxy-5,7-dimethoxy-1,3-dimethyl-1H-benzo[g]isochromene-8,9-dionehone. One of the most commonly used methods is the Friedel-Crafts acylation of 2,4-dimethoxybenzoic acid with 3,5-dimethoxybenzoyl chloride.

Scientific Research Applications

Norlichexanthone has been extensively studied for its potential therapeutic applications. It has been found to possess various biological activities, including anti-inflammatory, antioxidant, antitumor, and antiviral properties. Norlichexanthone has also been shown to exhibit neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

149183-65-3

Product Name

6,10-dihydroxy-5,7-dimethoxy-1,3-dimethyl-1H-benzo[g]isochromene-8,9-dione

Molecular Formula

C17H16O7

Molecular Weight

332.3 g/mol

IUPAC Name

6,10-dihydroxy-5,7-dimethoxy-1,3-dimethyl-1H-benzo[g]isochromene-8,9-dione

InChI

InChI=1S/C17H16O7/c1-6-5-8-9(7(2)24-6)12(18)10-11(16(8)22-3)14(20)17(23-4)15(21)13(10)19/h5,7,18,20H,1-4H3

InChI Key

VFGPLQKPHMEUAJ-UHFFFAOYSA-N

SMILES

CC1C2=C(C=C(O1)C)C(=C3C(=C2O)C(=O)C(=O)C(=C3O)OC)OC

Canonical SMILES

CC1C2=C(C=C(O1)C)C(=C3C(=C2O)C(=O)C(=O)C(=C3O)OC)OC

synonyms

ventilagolin

Origin of Product

United States

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